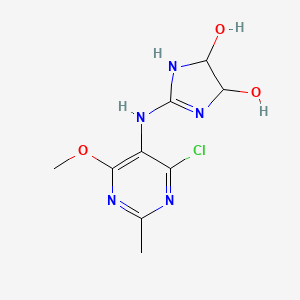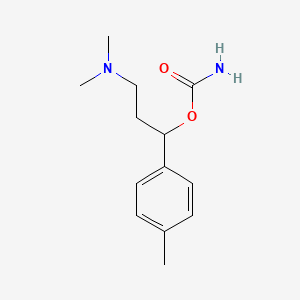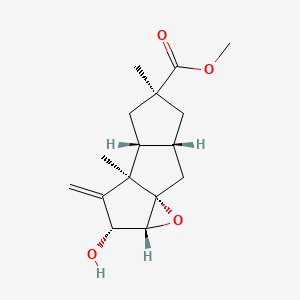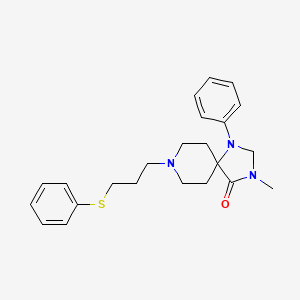
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity
Preparation Methods
The synthesis of 1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . This method allows for the introduction of the adamantane moiety into the desired structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to interact with NMDA receptors, which play a role in neurological processes . The compound’s structure allows it to fit into the receptor sites, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride can be compared with other adamantane derivatives such as:
1,3-Bis(4-aminophenyl)adamantane (ADMDA): Similar in structure but with different substituents, leading to variations in properties and applications.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA): Contains additional methyl groups, affecting its chemical behavior and physical properties.
1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA): The presence of fluorine atoms introduces unique electronic effects, influencing its reactivity and interactions.
Properties
CAS No. |
180537-47-7 |
|---|---|
Molecular Formula |
C17H26Cl2N2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-[3-(aminomethyl)-1-adamantyl]aniline;dihydrochloride |
InChI |
InChI=1S/C17H24N2.2ClH/c18-11-16-6-12-5-13(7-16)9-17(8-12,10-16)14-1-3-15(19)4-2-14;;/h1-4,12-13H,5-11,18-19H2;2*1H |
InChI Key |
ULDKTWPRMYEFES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




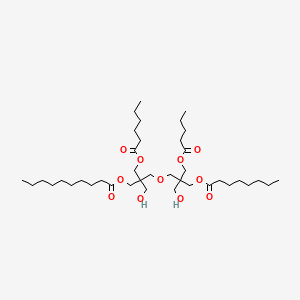
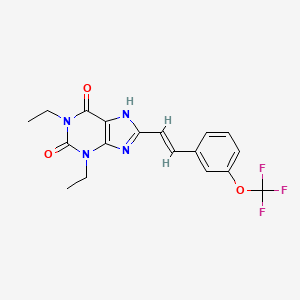

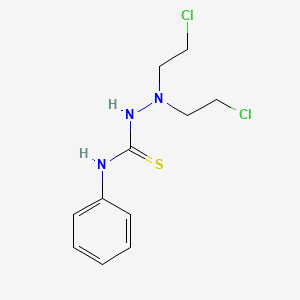
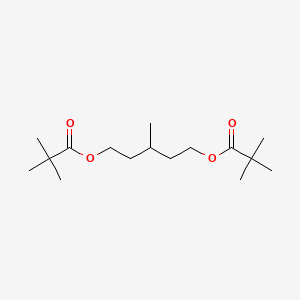
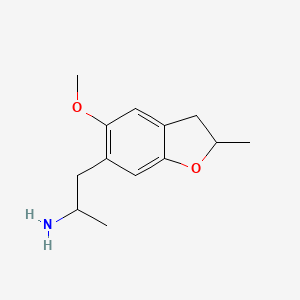
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
